Hydroxylammonium sulfate
Overview
Description
Hydroxylamine Sulfate is a hydrogen saturation inhibitor showing satisfactory fungicidal activity in vitro. It also inhibits spontaneous formation of mammary tumors in female C3H mice.
Cyclohexanone oxime undergoes hydrolytic reaction with sulfuric acid to yield hydroxylamine sulfate. It reacts with sulfur dioxide to afford sulfamic acid.
The direct titration of alkaline ferricyanide in presence of zinc sulfate with hydroxylamine sulfate, for the detection of hydrarine and hydroxylamine in mixture has been reported. Influence of hydroxylamine sulfate on the nuclear cycle and the induction of endoreduplication in Zea mays root tips has been investigated.
Scientific Research Applications
Crystallography and Chemistry
Hydroxylammonium sulfate is used in the field of crystallography and chemistry. It's involved in the preparation of hydroxylammonium and monomethylanmonium fluoroberyllates and corresponding sulfates, providing insights into their crystal structures and properties (Vilminot, Cot, Avinens & Maurin, 1971). Additionally, the sulfation of hydroxylamine by sulfur trioxide-N,N-dimethylformamide complex has been researched, highlighting the chemical and physical properties of the resulting compounds (Campos, Miranda & Meldal, 2002).
Thermal Properties
Research on the thermal properties of this compound is significant. The heat capacities of this compound in the crystalline state have been measured, revealing insights into its thermal behavior (Krouk et al., 2002). Also, the thermal decomposition of hydroxylammonium neodymium sulfate dihydrate has been investigated, adding to our understanding of its stability and decomposition process (Bukovec & Bukovec, 1985).
Corrosion Inhibition
This compound has applications in corrosion inhibition. Its use in inhibiting corrosion of carbon steel in hydrochloric acid has been studied, showing that it acts as a mixed-type corrosion inhibitor and its adsorption characteristics on steel surfaces (Enejjar et al., 2014).
Environmental and Biological Applications
In environmental science, this compound plays a role in wastewater treatment processes. It's an important intermediate in nitrification and has a direct relationship with the production of nitrous oxide in biological wastewater treatment (Hu et al., 2018). Also, its anti-microbial activities have been evaluated, showing toxicity to various pathogens (Hossain et al., 2011).
Semiconductor Manufacturing
In semiconductor manufacturing, this compound is used in chemical mechanical planarization processes. It acts as a reducing agent for copper and plays a role in the formation of a nitrosyl radical complex (Carter & Small, 2003).
Analytical Chemistry
This compound is used in analytical chemistry, specifically in the determination of hydroxylamine in biological wastewater treatment processes (Hu et al., 2018).
Mechanism of Action
Hydroxylammonium sulfate, also known as Oxammonium sulfate, is a sulfuric acid salt of hydroxylamine . It is primarily used as an easily handled form of hydroxylamine, which is explosive when pure .
Target of Action
This compound primarily targets aldehydes, ketones, carboxylic acids and their derivatives, isocyanates, and nitriles . These compounds play crucial roles in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets to facilitate several transformations:
- It converts aldehydes and ketones to oximes .
- It transforms carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids .
- It changes isocyanates to N-hydroxyureas .
- It converts nitriles to amidoximes .
Pharmacokinetics
Its solubility in water (587 g/100 ml at 20 °C) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the transformation of target compounds into new forms, such as oximes, hydroxamic acids, N-hydroxyureas, and amidoximes . These transformations can have various molecular and cellular effects, depending on the specific context.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it begins to decompose at high temperatures (120 °C), with the reaction becoming exothermic above 138 °C . Metals, especially copper and its alloys and salts, can catalyze the decomposition of this compound . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature and presence of certain metals in the environment.
Safety and Hazards
Hydroxylammonium sulfate may be corrosive to metals. It is harmful if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure if swallowed .
Future Directions
Hydroxylammonium sulfate is used in the production of anti-skinning agents, pharmaceuticals, rubber, textiles, plastics, and detergents . It is a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . It is a starting material for some insecticides, herbicides, and growth regulators . Future research may explore its potential uses in other industries.
Biochemical Analysis
Biochemical Properties
Hydroxylammonium sulfate plays a significant role in biochemical reactions. It is used in organic synthesis to convert aldehydes and ketones to oximes, carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids, isocyanates to N-hydroxyureas, and nitriles to amidoximes
Cellular Effects
It is known to be a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . This suggests that it may have a protective effect against oxidative stress in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role in organic synthesis. It acts as a reducing agent, facilitating the conversion of various compounds into their reduced forms
Temporal Effects in Laboratory Settings
This compound is known to decompose at temperatures above 120 °C to sulfur trioxide, nitrous oxide, water, and ammonia . This suggests that it may have different effects over time in laboratory settings, particularly under conditions of high temperature.
Metabolic Pathways
This compound is involved in the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite . This initially gives hydroxylamine disulfonate, which is hydrolyzed to this compound
Properties
IUPAC Name |
hydroxyazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYSIDKAKXZEE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH2OH)2.H2SO4, H8N2O6S | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025424 | |
Record name | Hydroxylamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE CRYSTALS OR POWDER. | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 58.7 | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.88 g/cm³ | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
10039-54-0 | |
Record name | Hydroxylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYLAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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